HIF-1 Dimerization Inhibition: ACF Exhibits an IC50 of ~1 μM, Markedly More Potent Than Proflavine and Outperforming 335 Other FDA-Approved Drugs in a Cell-Based Screen
3,6-Diamino-10-methylacridinium chloride (ACF) is a potent and specific inhibitor of HIF-1α/β dimerization, a critical step in the hypoxic response pathway. In a split-luciferase complementation assay, ACF inhibited HIF-1 dimerization with an IC50 of approximately 1 μM and achieved near-complete inhibition (94%) at 5 μM [1]. Critically, this level of potency is not shared by its close analog proflavine, which lacks the quaternized nitrogen. In a broader screen of over 3,000 FDA-approved drugs, ACF was identified as the single most potent HIF-1 inhibitor among the 336 compounds that showed >50% inhibition at 10 μM [2].
| Evidence Dimension | Inhibition of HIF-1 dimerization |
|---|---|
| Target Compound Data | IC50 ≈ 1 μM; 94% inhibition at 5 μM |
| Comparator Or Baseline | Proflavine (unmethylated analog): no comparable inhibition reported; 335 other FDA-approved drugs: all less potent |
| Quantified Difference | ACF is the most potent inhibitor among 336 screened drugs; proflavine lacks this specific high-potency activity. |
| Conditions | Split-luciferase complementation assay in a cell-based system |
Why This Matters
For researchers targeting the HIF-1 pathway, ACF is the gold-standard small-molecule probe for acute chemical inhibition, offering a unique potency profile not replicated by generic acridine dyes or other approved drugs.
- [1] Lee K, Zhang H, Qian DZ, Rey S, Liu JO, Semenza GL. Acriflavine inhibits HIF-1 dimerization, tumor growth, and vascularization. Proc Natl Acad Sci U S A. 2009;106(42):17910-17915. View Source
- [2] Semenza GL. Acriflavine: a clinically approved drug that inhibits HIF-1. In: HIF-1 Inhibitors for Cancer Therapy. Springer; 2009. View Source
